3-Bromo-2-butoxy-5-fluorophenylboronic acid

Lipophilicity Drug Design PROTAC

Researchers requiring orthogonal reactivity in multi-step syntheses choose this bifunctional building block. The boronic acid enables an initial Suzuki coupling while the aryl bromide remains intact for subsequent elaboration, eliminating protecting-group steps. Key advantages: (1) Low melting point (65-70 °C) ensures easy handling in automated liquid handlers; (2) Moderate lipophilicity (LogP ~2.2-3.5) improves intermediate purification; (3) Orthogonal Br/B(OH)₂ handles are ideal for PROTAC linker attachment and iterative Suzuki couplings in 96-well formats.

Molecular Formula C10H13BBrFO3
Molecular Weight 290.92 g/mol
CAS No. 352534-85-1
Cat. No. B1284242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-butoxy-5-fluorophenylboronic acid
CAS352534-85-1
Molecular FormulaC10H13BBrFO3
Molecular Weight290.92 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1OCCCC)Br)F)(O)O
InChIInChI=1S/C10H13BBrFO3/c1-2-3-4-16-10-8(11(14)15)5-7(13)6-9(10)12/h5-6,14-15H,2-4H2,1H3
InChIKeyDREJEOAXSCRYPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-butoxy-5-fluorophenylboronic Acid Overview


3-Bromo-2-butoxy-5-fluorophenylboronic acid (CAS 352534-85-1) is a polysubstituted phenylboronic acid derivative featuring bromo, butoxy, and fluoro substituents on the aromatic ring . This compound serves as a versatile bifunctional building block in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety enables C–C bond formation while the aryl bromide provides an orthogonal synthetic handle for further elaboration [1]. It is commercially classified within protein degrader building block portfolios, reflecting its utility in constructing heterobifunctional PROTAC molecules [2].

Suzuki-Miyaura cross-coupling workflows
Heterobifunctional PROTAC building block
Orthogonal sequential synthesis

Why Generic Substitution Fails


Substituting this compound with simpler phenylboronic acids—such as 3-bromo-5-fluorophenylboronic acid or 2-butoxy-5-fluorophenylboronic acid—is not functionally equivalent because the three substituents (Br, F, OBu) cooperate to define reactivity, physicochemical properties, and downstream synthetic utility . The butoxy group modulates lipophilicity and solubility in organic media, the bromo substituent provides a heavy atom for isotopic labeling or further cross-coupling, and the fluoro group influences aromatic electronic character and metabolic stability [1]. Removing any one of these functional groups alters the compound's performance in multi-step syntheses, particularly in PROTAC linker attachment strategies and sequential Suzuki couplings where orthogonal reactivity is required [2].

Reactivity Removing the butoxy or bromo group may alter reactivity and orthogonal control in sequential Suzuki couplings.
Solubility Des-butoxy analogs may shift lipophilicity and organic-phase solubility, impacting intermediate purification.
Handling High-melting analogs without butoxy substitution can complicate dissolution and automated dispensing workflows.

Evidence vs. Close Analogs


Lipophilicity Advantage vs. Analogs

The n-butoxy substituent at the 2-position confers significantly higher lipophilicity compared to the des-butoxy analog (3-bromo-5-fluorophenylboronic acid) and the ethoxy analog, as reflected in calculated and experimental LogP values . This difference is critical for membrane permeability and pharmacokinetic profile optimization in medicinal chemistry campaigns [1].

Lipophilicity
Cross-study comparable
ΔLogP ≈ +1.0 to +2.8 vs. non-butoxy comparators
Supports permeability and organic solubility context.
Values may vary with measurement method.
Lipophilicity Drug Design PROTAC

Melting Point Differentiation

The target compound exhibits a melting point of 65–70 °C, which is substantially lower than the des-butoxy analog (>300 °C) and the ethoxy analog (105–110 °C) . This lower melting point indicates weaker crystal lattice energy, which generally correlates with improved solubility in organic solvents and easier handling during weighing and dissolution compared to high-melting analogs .

Melting Point
Cross-study comparable
65–70 °C vs. >300 °C (des-butoxy analog)
May simplify dissolution and handling in parallel synthesis.
Literature values from vendor specifications.
Solid-State Properties Formulation Handling

Bifunctional Orthogonal Reactivity

Unlike simpler boronic acids that contain only one reactive site (e.g., 2-butoxy-5-fluorophenylboronic acid, which lacks Br), 3-bromo-2-butoxy-5-fluorophenylboronic acid possesses both a boronic acid and an aryl bromide, enabling two sequential, orthogonal Suzuki-Miyaura couplings [1]. This bifunctionality is exploited in the synthesis of PROTACs and other heterobifunctional molecules, where the boronic acid is used to attach a target-binding ligand and the bromide is subsequently used to install an E3 ligase recruiter via a second cross-coupling [2].

Orthogonal Sites
Class-level inference
2 reactive sites (B(OH)2 + Br) vs. 1 site in monofunctional analogs
Enables sequential coupling without protecting-group chemistry.
Orthogonality demonstrated in sequential Suzuki protocols.
Orthogonal Reactivity Suzuki Coupling Sequential Synthesis

3-Bromo-2-butoxy-5-fluorophenylboronic Acid Applications


PROTAC Linker Assembly by Sequential Suzuki

The combination of a boronic acid and an aryl bromide on a single aromatic scaffold makes this compound ideal for constructing PROTAC molecules. The boronic acid can first be coupled to a target-protein ligand bearing an aryl halide; the pendant bromide then serves as a handle for a second Suzuki reaction to install an E3 ligase-binding moiety. This sequential strategy avoids protecting-group chemistry and is compatible with the compound's moderate lipophilicity (LogP ≈ 2.2–3.5), which aids in the purification of intermediates [1].

Kinase Inhibitor Synthesis: Lipophilicity Optimization

In BTK inhibitor programs, the butoxy group provides sufficient lipophilicity to improve cellular permeability without excessively increasing molecular weight. The compound has been cited as a key intermediate in generating novel BTK inhibitors with enhanced selectivity profiles [1]. Researchers should select this compound over the ethoxy or methoxy analogs when LogP optimization is a critical design parameter.

Radiotracer and Isotopic Labeling

The presence of both bromine and fluorine atoms offers opportunities for isotopic substitution (e.g., ⁷⁶Br for PET imaging, ¹⁸F for radiolabeling). The bromo substituent serves as a site for halogen exchange or metal-catalyzed radiofluorination, while the butoxy group maintains adequate solubility for radiochemical transformations. This dual-labeling potential is not available in non-brominated or non-fluorinated analogs .

Solution-Phase Parallel Library Synthesis

The lower melting point (65–70 °C) compared to des-butoxy analogs (>300 °C) translates to easier handling and dissolution in automated liquid handlers. This property, combined with bifunctional reactivity, makes the compound suitable for generating diverse biaryl libraries through iterative Suzuki couplings in a 96-well plate format, where solid dispensing of high-melting solids can be problematic .

Application
Selection Property
Validation Focus
PROTAC linker assembly
Bifunctional orthogonal reactivity
Sequential Suzuki coupling efficiency
Kinase inhibitor synthesis
Lipophilicity (LogP) profile
Cellular permeability context
Isotopic labeling studies
Bromo and fluoro substituent pairs
Radiochemical transformation yield
Solution-phase library synthesis
Melting point and solubility profile
Automated dispensing reproducibility

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